molecular formula C9H10N2O2 B2494297 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide CAS No. 2089256-04-0

2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide

Cat. No.: B2494297
CAS No.: 2089256-04-0
M. Wt: 178.191
InChI Key: CJPUAIIYKHEZDL-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol It is characterized by the presence of a pyridine ring attached to a propanamide moiety, which includes a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide typically involves the reaction of 4-pyridinecarboxaldehyde with methylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Ethanol or methanol

    Catalyst: Sodium borohydride or lithium aluminum hydride for reduction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Methyl-3-oxo-3-(pyridin-4-yl)propanoic acid

    Reduction: 2-Methyl-3-hydroxy-3-(pyridin-4-yl)propanamide

    Substitution: Various substituted pyridine derivatives depending on the reagents used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, potentially leading to different biological activities and applications .

Properties

IUPAC Name

2-methyl-3-oxo-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6(9(10)13)8(12)7-2-4-11-5-3-7/h2-6H,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPUAIIYKHEZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=NC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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